molecular formula C29H34N2O4 B12849771 Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate

Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate

Cat. No.: B12849771
M. Wt: 474.6 g/mol
InChI Key: RNIWOSKTOFIHRM-UHFFFAOYSA-N
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Description

Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and methanol, and the reactions are carried out under controlled temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate is unique due to its complex structure, which provides a combination of stability and reactivity. This makes it suitable for a wide range of applications, from material science to medicinal chemistry .

Properties

Molecular Formula

C29H34N2O4

Molecular Weight

474.6 g/mol

IUPAC Name

ditert-butyl 9,13-diazahexacyclo[9.9.1.02,10.03,8.012,20.014,19]henicosa-3,5,7,14,16,18-hexaene-9,13-dicarboxylate

InChI

InChI=1S/C29H34N2O4/c1-28(2,3)34-26(32)30-20-13-9-7-11-16(20)22-18-15-19(24(22)30)25-23(18)17-12-8-10-14-21(17)31(25)27(33)35-29(4,5)6/h7-14,18-19,22-25H,15H2,1-6H3

InChI Key

RNIWOSKTOFIHRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2C3CC(C2C4=CC=CC=C41)C5C3N(C6=CC=CC=C56)C(=O)OC(C)(C)C

Origin of Product

United States

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